Cobalt;ZINC;tetrathiocyanate

Description

General Principles of Transition Metal Thiocyanate (B1210189) Coordination

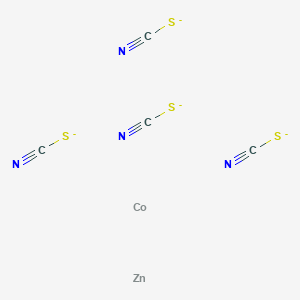

The thiocyanate ion is a versatile and classic example of an ambidentate ligand, meaning it can bind to a metal center through one of two different atoms: the nitrogen or the sulfur. wikipedia.org This flexibility gives rise to a phenomenon known as linkage isomerism.

N-bonding (Isothiocyanate): When the thiocyanate ligand coordinates through its nitrogen atom, it is termed an isothiocyanate. This mode of bonding is typically preferred by "hard" metal ions, as classified by the Hard and Soft Acids and Bases (HSAB) theory. First-row transition metals, including Co(II), are generally considered borderline to hard acids and tend to form N-bonded complexes. wikipedia.orgresearchgate.net The geometry of these complexes is characterized by a relatively linear metal-nitrogen-carbon (M-N-C) bond angle, often approaching 180°. wikipedia.org

S-bonding (Thiocyanate): Coordination through the sulfur atom results in a thiocyanate complex. This bonding mode is favored by "soft" metal ions. The metal-sulfur-carbon (M-S-C) angle in these complexes is typically bent, usually around 100°. wikipedia.org

Bridging Thiocyanate: The thiocyanate ligand can also act as a bridge, simultaneously binding to two different metal centers. This can occur in an "end-on" fashion (µ-1,1) or, more commonly, in an "end-to-end" fashion (µ-1,3), linking one metal via the nitrogen atom and another via the sulfur atom. This bridging capability is crucial for the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are invaluable for determining the coordination mode of the thiocyanate ligand. The position of the C≡N stretching frequency (ν(C≡N)) provides a diagnostic clue: it generally appears at higher wavenumbers for bridging thiocyanates and N-bonded thiocyanates compared to S-bonded ones. scirp.orgresearchgate.net

Significance of Heterometallic (Mixed-Metal) Coordination Compounds in Contemporary Research

Heterometallic, or mixed-metal, coordination compounds contain two or more different metal ions within a single molecular entity. These materials are at the forefront of contemporary chemical research due to their unique and tunable properties, which often arise from the synergistic interplay between the different metal centers. nih.govrsc.org

The significance of these compounds lies in their potential applications across various scientific and technological domains:

Magnetism: The combination of paramagnetic ions (like high-spin Co(II)) with diamagnetic ions (like Zn(II)) allows for magnetic dilution. This strategy helps in isolating magnetic centers to study and manipulate their individual properties, leading to the design of materials like Single-Molecule Magnets (SMMs). nih.govrsc.org SMMs are individual molecules that can function as tiny magnets and are of interest for high-density information storage and quantum computing. nih.gov

Catalysis: Heterometallic complexes can exhibit enhanced catalytic activity or novel reactivity compared to their homometallic counterparts. The presence of two different metal sites can facilitate multi-step reactions or activate substrates in unique ways. scilit.com

Electronic and Optical Materials: By carefully selecting the metal ions, researchers can tune the electronic and optical properties of the resulting materials. mdpi.comresearchgate.net For instance, incorporating different metals can adjust the band gap, leading to applications in semiconductors and luminescent materials. researchgate.net The synthesis of mixed Cu-Zn thiocyanate coordination polymers has demonstrated the ability to tune electronic properties and induce melting behavior. researchgate.net

Rationale for the Investigation of Cobalt(II)-Zinc(II) Tetrathiocyanate Systems

The specific combination of cobalt(II) and zinc(II) within a tetrathiocyanate framework, [CoₓZn₁₋ₓ(NCS)₄]²⁻, is of particular interest for several key reasons.

Isostructural Nature and Similar Ionic Radii: Co(II) and Zn(II) ions have similar ionic radii and often adopt analogous coordination geometries, particularly tetrahedral and octahedral. nih.gov This similarity allows for the formation of isomorphous and isostructural compounds, where zinc ions can substitute cobalt ions (or vice versa) within the crystal lattice without significant structural disruption. researchgate.netrsc.org This makes it possible to create a series of mixed-metal complexes with varying Co:Zn ratios.

Tuning Magnetic Properties: Cobalt(II) in a high-spin state is a paramagnetic ion, possessing unpaired electrons that give rise to magnetic properties. In contrast, Zinc(II) has a filled d-orbital (d¹⁰) and is diamagnetic (non-magnetic). By systematically replacing the magnetic Co(II) ions with diamagnetic Zn(II) ions, researchers can precisely control the distance between paramagnetic centers. This "magnetic dilution" is a powerful tool to reduce or eliminate magnetic interactions between cobalt ions, allowing for detailed investigation of the magnetic anisotropy and slow magnetic relaxation of individual Co(II) centers, which are key characteristics for developing SMMs. nih.govrsc.org

Probing Coordination Environments: The distinct spectroscopic properties of Co(II) and Zn(II) are advantageous. The d-d electronic transitions of the Co(II) ion are visible and provide information about its coordination geometry, while the Zn(II) ion is "spectroscopically silent" in the visible region. gsconlinepress.com This allows for the use of techniques like UV-Vis spectroscopy to selectively probe the environment around the cobalt center in a mixed-metal system.

Versatile Building Blocks: The tetrahedral tetrathiocyanatocobaltate(II), [Co(NCS)₄]²⁻, and tetrathiocyanatozincate(II), [Zn(NCS)₄]²⁻, are well-established and robust anionic building blocks in coordination chemistry. researchgate.netmdpi.com They can be combined with a wide variety of cations to construct more complex supramolecular architectures, including one-, two-, and three-dimensional polymers. mdpi.comresearchgate.net

Table 1: Comparison of Crystallographic Data for Isomorphous Cobalt(II) and Zinc(II) Thiocyanate Complexes with 2-Methylpyridine (B31789) Data extracted from studies on M(NCS)₂(2-methylpyridine)₂ complexes, which demonstrate the structural similarities between Co(II) and Zn(II) compounds.

| Parameter | [Co(NCS)₂(C₆H₇N)₂] | [Zn(NCS)₂(C₆H₇N)₂] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| M-N (NCS) Bond Length (Å) | 1.951(3), 1.954(3) | 1.950(2), 1.954(2) |

| M-N (Py) Bond Length (Å) | 2.041(3), 2.046(3) | 2.046(2), 2.053(2) |

| N(NCS)-M-N(NCS) Angle (°) | 114.24(12) | 115.00(9) |

| N(Py)-M-N(Py) Angle (°) | 100.28(11) | 99.19(8) |

| Source: Synthesized from data presented in scientific literature. researchgate.netrsc.org |

Historical Context and Evolution of Research in Mixed-Metal Thiocyanate Complexes

The study of thiocyanate chemistry has a rich history dating back over two centuries. The thiocyanate anion itself was first prepared in 1809. nih.gov One of its earliest chemical applications, reported in 1826, was as a qualitative test for the presence of ferric (Fe³⁺) ions in solution, which produces a characteristically intense blood-red color. wikipedia.org

A significant leap in understanding the structure of these compounds came with the advent of X-ray crystallography. The crystal structures of simple salts like potassium thiocyanate (KSCN) were determined in the 1930s. acs.org This technique provided definitive proof of the atomic arrangement and bonding within these complexes.

In the mid-20th century, interest grew in the coordination chemistry of thiocyanate, particularly its ability to form complexes with a wide range of transition metals and its versatile bonding modes. acs.org Ternary metal thiocyanates, such as CoHg(SCN)₄, became important as standards for magnetic susceptibility measurements due to their well-behaved magnetic properties at different temperatures. nih.gov

The focus has since evolved from simple salts and complexes to more intricate systems. Contemporary research is heavily invested in creating multidimensional coordination polymers and heterometallic frameworks. nih.gov The ability to combine different metals, like cobalt and zinc, within these thiocyanate-bridged structures is a relatively recent development, driven by the quest for new functional materials with precisely controlled magnetic, electronic, and catalytic properties. nih.govresearchgate.net

Properties

CAS No. |

64294-54-8 |

|---|---|

Molecular Formula |

C4CoN4S4Zn-4 |

Molecular Weight |

356.7 g/mol |

IUPAC Name |

cobalt;zinc;tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Co.Zn/c4*2-1-3;;/h4*3H;;/p-4 |

InChI Key |

CARNEIDAYUVYMK-UHFFFAOYSA-J |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co].[Zn] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Analysis of Cobalt Ii Zinc Ii Tetrathiocyanate Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is the definitive method for elucidating the intricate structures of crystalline materials, including bimetallic coordination complexes. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of individual atoms are determined. creative-biostructure.com For cobalt(II) and zinc(II) tetrathiocyanate systems, this technique reveals that the resulting structure is highly dependent on the stoichiometry and the presence of other coordinating ligands, leading to different coordination geometries and ligand binding modes. Complexes of Co(II) and Zn(II) with the same ligands are often isomorphous, meaning they share the same crystal structure. iucr.orgwikipedia.org

Determination of Coordination Geometries at Cobalt(II) and Zinc(II) Centers

The coordination geometry around a central metal ion is defined by the spatial arrangement of the atoms directly bonded to it. For both cobalt(II) and zinc(II) in tetrathiocyanate complexes, the most commonly observed geometries are tetrahedral and octahedral, often with some degree of distortion from the ideal shape. wikipedia.orglibretexts.orgresearchgate.net

A four-coordinate geometry is common for both Co(II) and Zn(II) ions, particularly in complexes with the formula [M(NCS)₄]²⁻ or [M(NCS)₂(L)₂] where L is a neutral ligand. wikipedia.orgresearchgate.net In these cases, the four donor atoms (typically nitrogen from the thiocyanate (B1210189) ligands) arrange themselves around the metal center to form a tetrahedron. wikipedia.orglibretexts.org

In practice, these tetrahedra are rarely perfect. Distortions arise from a combination of electronic effects and steric repulsion between the ligands. The resulting coordination sphere is thus described as a "distorted tetrahedron." caltech.edunih.govnih.gov For instance, in the complex [Zn(NCS)₂(C₁₂H₁₀ClN)₂], the Zn²⁺ cation is coordinated by two nitrogen atoms from thiocyanate anions and two nitrogen atoms from 4-(4-chlorobenzyl)pyridine (B1583355) ligands in a slightly distorted tetrahedral arrangement. nih.gov Similarly, cobalt is tetrahedrally coordinated in compounds of the general formula (SCN)₂Co(NCSHgR)₂. cdnsciencepub.comresearchgate.net

| Compound | Metal Center | Coordination Sphere | M-N Bond Lengths (Å) | N-M-N Bond Angles (°) |

|---|---|---|---|---|

| [Co{SSi(OtBu)₃}₂(etim)₂] | Co(II) | CoN₂S₂ | - | 104.66 - 125.1 |

| [Zn(NCS)₂(C₁₂H₁₀ClN)₂] | Zn(II) | ZnN₄ | 1.972, 2.051 | 101.9 - 114.5 |

When the coordination number of the metal center is six, an octahedral geometry is adopted. This is frequently observed in cobalt(II) and zinc(II) tetrathiocyanate compounds when additional ligands, such as water, pyridine (B92270), or various amides, are incorporated into the coordination sphere. nih.govresearchgate.netnih.gov The general formula for such discrete complexes is often [M(NCS)₂(L)₄].

Like their tetrahedral counterparts, these octahedral complexes are almost always distorted. wisdomlib.org A distorted octahedral geometry occurs when the bond angles deviate from the ideal 90° and 180° and bond lengths are not all equal, often due to the differing electronic and steric properties of the various ligands. iitk.ac.innju.edu.cn In many instances, such as in [Co(NCS)₂(pyridine)₄] and the isostructural [Zn(NCS)₂(C₅H₅N)₄], the two thiocyanate ligands occupy positions trans to one another, with the four neutral ligands forming a plane around the metal center. researchgate.netresearchgate.net In other cases, bridging thiocyanate ligands can link metal centers, leading to polymeric chains where each metal ion maintains a distorted octahedral environment, as seen in [Co(NCS)₂(pyridine)₂]n. rsc.orgsemanticscholar.org

| Compound | Metal Center | Coordination Sphere | M-N(NCS) Bond Lengths (Å) | M-L Bond Lengths (Å) |

|---|---|---|---|---|

| [Co(NCS)₂(C₆H₇NO)₄] | Co(II) | CoN₂O₄ | 2.083 | 2.115 - 2.164 (Co-O) |

| [Zn(NCS)₂(C₅H₅N)₄] | Zn(II) | ZnN₆ | 2.128 | 2.168 - 2.179 (Zn-Npy) |

| [Co(NCS)₂(pyridine)₂]n | Co(II) | CoN₄S₂ | 2.091 | 2.175 (Co-Npy), 2.569 (Co-S) |

Analysis of Thiocyanate Ligand Binding Modes

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through more than one atom—either the nitrogen or the sulfur. wikipedia.orgresearchgate.net This versatility allows for the formation of different linkage isomers and bridged structures. ncert.nic.in The preferred binding mode is largely governed by the properties of the metal ion, as described by Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

For first-row transition metals like cobalt(II) and zinc(II), which are considered borderline hard acids, coordination through the "harder" nitrogen donor atom is overwhelmingly preferred. wikipedia.orgniscpr.res.inresearchgate.net This N-bonded mode is referred to as isothiocyanato coordination. In the vast majority of terminal (non-bridging) cobalt(II) and zinc(II) thiocyanate complexes, the ligand binds via the nitrogen atom. iucr.orgnih.goviucr.orgrsc.org This coordination is characterized by a metal-nitrogen-carbon (M-N-C) bond angle that is typically close to linear (180°). wikipedia.org Spectroscopic studies, particularly infrared spectroscopy, confirm this bonding mode, with the C-N stretching vibration appearing in a characteristic region of the spectrum. researchgate.netsemanticscholar.org

Coordination through the "softer" sulfur atom, known as thiocyanato coordination, is less common for Co(II) and Zn(II) but is crucial for the formation of bridged polymeric or bimetallic structures. wikipedia.org In these arrangements, the thiocyanate ligand can link two metal centers, often binding to one metal via its nitrogen atom and to a second metal via its sulfur atom (M-NCS-M'). researchgate.netsemanticscholar.orgsciencepublishinggroup.come-journals.in This bridging mode is particularly prevalent in heterobimetallic complexes where Co(II) or Zn(II) is paired with a softer metal ion like mercury(II) or cadmium(II). e-journals.in For example, in the polymeric chain structure of [Co(NCS)₂(pyridine)₂]n, the thiocyanate ligand is N-bonded to one cobalt center and S-bonded to an adjacent cobalt center, creating a Co-NCS-Co bridge. rsc.org This S-bonded linkage is characterized by a significantly bent metal-sulfur-carbon (M-S-C) angle, typically around 100°. wikipedia.org

Bridging Coordination (e.g., μ-1,3)

In many cobalt(II)-zinc(II) tetrathiocyanate systems, the thiocyanate ligand acts as a bridge, linking adjacent metal centers to form coordination polymers. The most common bridging mode is the end-to-end μ-1,3 bridge (M-NCS-M'), where the nitrogen atom coordinates to one metal center (M) and the sulfur atom coordinates to another (M'). nih.govmdpi.com This mode of coordination is fundamental to the construction of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

In polymeric structures, such as those with the general formula [M(NCS)₂(L)₂]n (where L is a neutral co-ligand), Co(II) cations are often linked into chains by pairs of μ-1,3-bridging thiocyanate anions. researchgate.net For instance, in certain cobalt(II) complexes, half of the thiocyanate anions connect neighboring cobalt ions, which are further linked by other ligands to form a zig-zag polymer chain. mdpi.com The formation of these bridged structures is a key feature in the design of materials with specific magnetic or electronic properties. The linear, rigid nature of the SCN⁻ ligand allows it to act as a spacer, controlling the distance and interaction between the bridged metal ions. researchgate.net

Terminal Coordination Modes

When the thiocyanate ligand is bound to a single metal ion, it is referred to as a terminal ligand. nih.gov For first-row transition metals like cobalt(II) and zinc(II), which are classified as hard or borderline Lewis acids, coordination typically occurs through the nitrogen atom, forming an isothiocyanate complex (M-NCS). rsc.orgwikipedia.org This preference is consistent with Hard and Soft Acid and Base (HSAB) theory.

Crystal structure analyses of various cobalt(II) and zinc(II) complexes reveal this common bonding motif. For example, in discrete mononuclear complexes, the Co(II) or Zn(II) center is often coordinated by two terminal N-bonded thiocyanate anions and other co-ligands to complete its coordination sphere. nih.govrsc.orgresearchgate.net In structures like tetraaquabis(thiocyanato-κN)cobalt(II), the cobalt cation is coordinated by four water molecules and two N-atoms from two trans-arranged terminal thiocyanate anions. nih.gov Similarly, tetrahedral complexes with the formula M(NCS)₂(L)₂ (where M = Co, Zn) show the metal cations coordinated by two terminal N-bonded thiocyanato anions. rsc.org The geometry of the M-NCS bond is typically bent, with M-N-C angles around 160-170°, while the N-C-S linkage itself remains nearly linear (approximately 180°). nih.gov

Quantitative Analysis of Metal-Ligand Bond Lengths and Angles

Single-crystal X-ray diffraction provides precise data on the geometric parameters within cobalt(II)-zinc(II) tetrathiocyanate structures. The bond lengths and angles are indicative of the coordination environment and the nature of the metal-ligand interaction.

In typical octahedral Co(II) complexes, the Co–N(NCS) bond length is in the range of 2.09–2.12 Å. For example, in [Co(NCS)₂(H₂O)₄], the Co–N bond distance is 2.0981 (8) Å. nih.gov These bond lengths are often significantly shorter than Co–N bonds involving neutral ligands, reflecting the anionic nature of the thiocyanate group. researchgate.netchalmers.se In tetrahedral Co(II) complexes, the Co–N(NCS) bond distances are generally shorter, typically falling below 2.00 Å. For Zn(II) complexes, which frequently adopt a tetrahedral geometry, the Zn–N(NCS) bond lengths are comparable, often found in the range of 1.94–1.97 Å.

The internal geometry of the thiocyanate ligand is consistent across different complexes. The N≡C triple bond and C=S double bond lengths are typically around 1.15 Å and 1.65 Å, respectively. The ligand itself is nearly linear, with the N–C–S angle approaching 180°. nih.gov The angle of coordination from the metal to the ligand (M–N–C) is typically bent, with values often observed between 150° and 170°.

| Metal Ion | Coordination Geometry | Bond Type | Typical Bond Length (Å) | Typical M-N-C Angle (°) |

|---|---|---|---|---|

| Co(II) | Octahedral | Co–N(NCS) | 2.09 - 2.12 | ~167 |

| Co(II) | Tetrahedral | Co–N(NCS) | 1.95 - 2.00 | Variable |

| Zn(II) | Tetrahedral | Zn–N(NCS) | 1.94 - 1.97 | Variable |

Identification of Counterions and Solvate Molecules within Crystal Lattices

Counterions are necessary to balance the charge of a complex ion. For example, in the synthesis of certain tetrathiocyanatocobaltate(II) complexes, chloride (Cl⁻) anions have been identified as counterions in the crystal structure. nih.gov These ions are typically engaged in hydrogen bonding with cationic organic ligands or solvate molecules, helping to organize the packing of the coordination complexes. nih.gov

Solvate molecules, or molecules of the crystallization solvent, are frequently incorporated into the crystal lattice. Common solvates found in these structures include water (H₂O) and ethanol (B145695) (EtOH). mdpi.com In the compound [Co(NCS)₂(H₂O)₄]·2C₈H₁₀N₄O₂·4H₂O, both coordinated and free water molecules are present, along with caffeine (B1668208) molecules. nih.gov These solvates play a critical role in forming extensive hydrogen-bonding networks that link the discrete complex molecules into a stable three-dimensional framework. nih.gov The presence and nature of these solvates can significantly affect the physical properties of the material.

Powder X-ray Diffraction and Crystalline Phase Analysis

Phase Purity Verification and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. mdpi.com Its primary use in the study of cobalt(II)-zinc(II) tetrathiocyanate compounds is to verify the phase purity of a synthesized sample. rwth-aachen.denih.gov The experimental PXRD pattern of a microcrystalline powder is compared to a theoretical pattern calculated from the atomic coordinates obtained via single-crystal X-ray diffraction. mdpi.comnih.gov A close match between the experimental and calculated patterns, with respect to peak positions and relative intensities, confirms that the bulk sample consists of a single, pure crystalline phase. nih.gov

Investigation of Isostructural Relationships between Cobalt(II) and Zinc(II) Complexes

A significant feature in the structural chemistry of cobalt(II) and zinc(II) is their tendency to form isostructural or isomorphous complexes. rsc.org This phenomenon arises from the similar ionic radii and coordination preferences of Co²⁺ and Zn²⁺ ions. When reacted with the same ligands under identical conditions, they frequently yield compounds with the same crystal structure. For example, studies on complexes with the general formula M(NCS)₂(L)₂ (where L is a substituted pyridine) have shown that the cobalt and zinc derivatives are isomorphous. rsc.org

Characterization of Polymorphism and Solvate Structures

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a significant phenomenon in the study of cobalt(II) and zinc(II) tetrathiocyanate complexes. The specific arrangement of ligands around the metal center and the subsequent packing of these complex units can be influenced by factors such as solvent and temperature, leading to different crystalline forms with distinct physical properties. researchgate.netrsc.org

For instance, complexes of the general formula M(NCS)₂L₂ (where M = Co, Zn and L is a substituted pyridine ligand) have been shown to exhibit polymorphism. When 2-chloropyridine (B119429) is used as the ligand, two polymorphs have been identified: one crystallizes in the orthorhombic space group P2₁2₁2₁ while the other adopts the space group Pbcn. researchgate.netrsc.org Solvent-mediated conversion experiments have revealed that the P2₁2₁2₁ form is the thermodynamically stable polymorph at room temperature, whereas the Pbcn form is metastable. researchgate.netrsc.org These structural differences arise from variations in molecular conformation and packing efficiency. rsc.org Similarly, a third polymorph of bis(benzimidazole)bis(thiocyanato-N)cobalt(II), γ-[Co(Hbzim)₂(SCN)₂], has been recently identified, highlighting the structural diversity available to these systems. mdpi.com

The incorporation of solvent molecules into the crystal lattice, forming solvates, is another common feature of these coordination compounds. These solvent molecules can play a crucial role in stabilizing the crystal structure, often through hydrogen bonding. For example, cobalt(II) thiocyanate complexes with urotropine can incorporate ethanol and water molecules into their structures. uj.edu.plnih.gov In one such compound, two additional urotropine solvate molecules are present per formula unit and are hydrogen-bonded to the main complex. uj.edu.plnih.gov Other examples include the formation of acetonitrile (B52724) and methanol (B129727) solvates, where the solvent molecules are located in cavities within the crystal lattice and are linked to the complexes through various intermolecular interactions. iucr.org

| Compound | Polymorph/Solvate | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Co(NCS)₂(2-chloropyridine)₂ | α-form (stable) | Orthorhombic | P2₁2₁2₁ | Isotypic with 2-methylpyridine (B31789) complex. rsc.org |

| Co(NCS)₂(2-chloropyridine)₂ | β-form (metastable) | Orthorhombic | Pbcn | Isotypic with 2-bromopyridine (B144113) complex. rsc.org |

| [Co(Hbzim)₂(SCN)₂] | γ-polymorph | - | - | New polymorph of the neutral coordination entity. mdpi.com |

| [Co(NCS)₂(C₆H₁₂N₄)₂(C₂H₅OH)₂] | - | - | - | Discrete complex with terminal N-bonded thiocyanates. uj.edu.plnih.gov |

| [Co(NCS)₂(C₂H₃N)(C₆H₆N₂S)₃]·2CH₃CN | Acetonitrile solvate | - | - | Solvate molecules located between complexes. iucr.org |

Analysis of Ordered Defects in Thiocyanate Analogues of Extended Frameworks

Recent research into thiocyanate-based analogues of Prussian Blue has revealed the significant role of ordered defects in the formation of complex superstructures. osti.govrsc.orgcam.ac.uk Divalent transition metal hexathiocyanatobismuthate frameworks, with the general formula {M[Bi(SCN)₆]₂₊ₓ³⁻}{guest}ₓ⁺ where M can be Co or Zn, serve as prime examples. osti.gov These frameworks are considered defective analogues of their trivalent counterparts. rsc.orgcam.ac.uk Unlike the more symmetric and well-studied cyanide Prussian Blue analogues, the low symmetry of the parent thiocyanate structure allows for the ordering of defects, leading to intricate new arrangements. osti.govrsc.orgcam.ac.uk

[Bi(SCN)₆]³⁻ vacancies: The absence of the hexathiocyanatobismuthate anion from its expected lattice position. osti.govrsc.orgamazonaws.com

Mₑᵢ antisite defects: Where a transition metal cation (M) occupies a site typically held by a bismuth (Bi) atom. osti.govrsc.orgamazonaws.com

Water substitution: Water molecules can substitute for thiocyanate ligands in the coordination sphere. osti.govrsc.orgamazonaws.com

Adventitious extra-framework cations: The incorporation of interstitial cations to balance charge. osti.govrsc.orgamazonaws.com

Reduced metal coordination number: The transition metal may adopt a lower coordination number than expected, as is feasible for ions like Zn²⁺. osti.govrsc.orgamazonaws.com

The presence of long-range order in these defective frameworks allows for detailed crystallographic investigation into the identity and distribution of these defects. amazonaws.com This research provides an exceptionally clear view of defect chemistry in molecular framework materials, suggesting that a rich variety of similar phenomena may yet be discovered in other hybrid perovskite systems. osti.govcam.ac.uk

Supramolecular Architectures and Intermolecular Interactions

The tetrathiocyanate ligand is a versatile building block in coordination chemistry, capable of linking metal centers in various ways to form supramolecular architectures of different dimensionalities. The final structure is heavily influenced by the choice of metal ion (Co(II) or Zn(II)), the coordination geometry, and the presence of co-ligands that can direct the assembly process through intermolecular interactions.

Formation of One-Dimensional Chain Structures

One of the most common structural motifs for cobalt(II) and zinc(II) tetrathiocyanate compounds is the one-dimensional (1D) chain. These chains are typically formed when the thiocyanate anions act as bridging ligands between adjacent metal centers. For example, in the compound [Zn(NCS)₂(PPz)]ₙ (where PPz is piperazine), the piperazine (B1678402) ligand coordinates to the zinc centers through both of its nitrogen atoms, forming a 1D zigzag chain. researchgate.net The tetrahedral coordination at each zinc atom is completed by two N-bonded terminal thiocyanate ligands. researchgate.net

In other systems, the thiocyanate ions themselves are responsible for the chain formation. This is particularly relevant for compounds based on Co(II), where cations are linked by pairs of thio- or selenocyanate (B1200272) anions into chains, a structure that can lead to one-dimensional magnetic ordering. nih.gov The reaction of M(NCS)₂(OCMe₂)₂ (M = Co) can lead to 1D M(NCS)₂(Sol)₂ structures. acs.org The specific arrangement within the chain can vary; for instance, the thiocyanato anions can bridge metal cations to form polymeric chains with slightly distorted octahedral geometries around the metal centers. researchgate.net

Assembly into Two-Dimensional Molecular Sheets or Layers

One-dimensional chains of Co(II)-Zn(II) tetrathiocyanate complexes can further assemble into two-dimensional (2D) sheets or layers through various interactions. Often, hydrogen bonding between the chains is the primary driving force for the formation of these higher-order structures. nih.gov In dithiocyanato(urotropine)triethanolcobalt(II), for example, discrete complex units are first linked by strong intermolecular O—H···N hydrogen bonds into layers. nih.gov

In other cases, the 2D connectivity is established through the bridging action of the ligands themselves. The reaction of Co(NCS)₂ with specific terpyridine ligands can lead to the assembly of 2D (4,4) nets where the Co(II) centers act as 4-connecting nodes. researchgate.net Similarly, the compound Mn(NCS)₂(NCMe)₂, a close relative of Co/Zn analogues, features both μ-N,N-NCS and μ-N,S-NCS bridging modes, with the latter providing the connectivity to form the 2D layer. acs.org These layers can then be further linked by weaker interactions, such as O—H···S and C—H···S hydrogen bonds, to build up the three-dimensional structure. nih.gov

Construction of Three-Dimensional Supramolecular Networks

The construction of three-dimensional (3D) supramolecular networks from cobalt(II) and zinc(II) tetrathiocyanate building blocks is a testament to the directing power of non-covalent interactions. While direct 3D frameworks linked by thiocyanate bridges are known, such as in Cr(NCS)₂(NCMe)₂, a more common strategy involves the linking of discrete 0D complexes, 1D chains, or 2D layers into a 3D architecture via hydrogen bonds. acs.org

For example, in the structure of [Co(NCS)₂(C₆H₆N₂S)₄]·H₂O, discrete, slightly distorted octahedral complexes are formed. nih.gov These individual units are then linked into a comprehensive 3D network primarily through intermolecular N—H···S hydrogen bonding between the amino H atoms of the pyridine-4-thioamide ligand and the sulfur atoms of the thiocyanate anions. nih.gov This arrangement creates channels in which water molecules are embedded and further linked to the host structure. nih.gov Similarly, discrete complexes in diethanolbis(thiocyanato)bis(urotropine)cobalt(II) are connected into 1D chains via O—H···N hydrogen bonds, and these chains are subsequently linked into a 3D network by C—H···S hydrogen bonds. uj.edu.plnih.gov Weak C—H···N hydrogen bonds can also link discrete complex molecules into a three-dimensional supramolecular network. researchgate.net

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding is a paramount force in the crystal engineering of cobalt(II) and zinc(II) tetrathiocyanate compounds, dictating the final crystal packing and the formation of extended supramolecular architectures. The thiocyanate ligand, with its nitrogen and sulfur atoms, provides excellent hydrogen bond acceptor sites, while co-ligands containing N-H or O-H groups act as hydrogen bond donors.

A wide variety of hydrogen bonds are observed in these structures, including O—H···N, N—H···S, C—H···S, O—H···S, and C—H···N interactions. uj.edu.plnih.govnih.gov In the crystal structure of diethanolbis(thiocyanato)bis(urotropine)cobalt(II), discrete complexes are linked into chains via O—H···N hydrogen bonding, which are then further connected into a 3D network by C—H···S interactions. uj.edu.plnih.gov In another example, layers formed by O—H···N bonds are linked into a 3D network through O—H···S and C—H···S hydrogen bonding. nih.gov

The analysis of Hirshfeld surfaces and 2D-fingerprint plots is a powerful tool for visualizing and quantifying these intermolecular contacts. scispace.comnih.gov For a Zn(II) complex with 3-aminopyridine (B143674) and thiocyanate, this analysis revealed that S···H interactions accounted for 30.2% of the intermolecular contacts, making them the main interactions governing the crystal structure. scirp.org These weak N–H···S and C–H···S hydrogen bonds, along with C–H···π interactions, are responsible for the formation and stability of the resulting molecular assemblies. scispace.comnih.gov

| Compound Type | Hydrogen Bond Type(s) | Resulting Architecture | Reference |

|---|---|---|---|

| [Zn(NCS)₂(PPz)]ₙ | NCS···H—N | Alignment of 1D polymer strands. | researchgate.net |

| Co(NCS)₂ with Urotropine/Ethanol | O—H···N, C—H···S | 1D chains linked into a 3D network. | uj.edu.plnih.gov |

| [Co(NCS)₂(C₆H₆N₂S)₄]·H₂O | N—H···S, O—H···S, N—H···O | Discrete complexes linked into a 3D network with channels. | nih.gov |

| Co(NCS)₂ with Urotropine/Ethanol | O—H···N, O—H···S, C—H···S | 2D layers linked into a 3D network. | nih.gov |

| Zn(II)/Cd(II) with Methylimidazole | N–H···S, C–H···S, C–H···π | Formation and stability of molecular assemblies. | scispace.comnih.gov |

Weak Coordination Bonds and Their Contribution to Extended Structures

The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or the sulfur atom, or by bridging two metal centers. acs.orgnih.gov This bridging capability (μ-1,3-NCS) is a form of weak coordination bond that is fundamental to the construction of extended one-, two-, and three-dimensional structures in cobalt(II) and zinc(II) tetrathiocyanate chemistry. acs.org

In many compounds, Co(II) or Zn(II) cations are linked by pairs of bridging thiocyanate anions to form one-dimensional corrugated or linear chains. acs.orgnih.gov The geometry of these chains depends on the coordination environment of the metal ion. For example, octahedrally coordinated cobalt(II) cations linked by pairs of μ-1,3-bridging thiocyanate ligands can form linear (all-trans) or corrugated (cis-cis-trans) chains. acs.org While terminal N-bonded thiocyanate ligands are common, leading to discrete tetrahedral or octahedral complexes, the formation of these bridging bonds is key to extending the dimensionality of the structure. znaturforsch.comrsc.org

S···Co Short Interactions in Anionic Subunits

Beyond the primary coordination sphere, short, non-covalent interactions can occur between the sulfur atoms of the thiocyanate ligands and the cobalt centers of adjacent anionic subunits. These S···Co short interactions can be identified through techniques like Hirshfeld surface analysis and are considered a factor in the stabilization of the crystal lattice. nih.gov In the crystal structure of certain organic salts of [Co(NCS)₄]²⁻, these short S···Co interactions are responsible for linking the anionic units into a layered structure, demonstrating their role in directing the supramolecular assembly. mdpi.com

Spectroscopic Characterization of Electronic and Vibrational Properties

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the bonding within the tetrathiocyanate complex. By analyzing the characteristic vibrational frequencies, it is possible to understand how the thiocyanate (B1210189) ligand coordinates to the metal centers.

The thiocyanate ion (SCN⁻) has three fundamental internal vibrational modes: the C≡N stretching vibration (ν(CN)), the C–S stretching vibration (ν(CS)), and the NCS bending vibration (δ(NCS)). The frequencies of the ν(CN) and ν(CS) modes are particularly sensitive to the coordination mode of the thiocyanate ligand.

In cobalt zinc tetrathiocyanate, the thiocyanate ligands bridge between the cobalt and zinc atoms. The ν(CN) stretching vibration typically appears as a strong band in the IR and Raman spectra in the range of 2080-2150 cm⁻¹. The ν(CS) stretching vibration is observed at a lower frequency, generally between 780 and 860 cm⁻¹ for N-bonded thiocyanate and between 690 and 720 cm⁻¹ for S-bonded thiocyanate. In bridging thiocyanates, this band can be found in an intermediate region or show splitting. For instance, in related bimetallic thiocyanate complexes, the ν(CN) stretch is a prominent feature, often seen around 2096 cm⁻¹ and 2073 cm⁻¹ in the infrared spectrum of similar compounds. researchgate.net The ν(CS) bands in these types of complexes can be found at approximately 849 cm⁻¹ and 826 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies of Thiocyanate

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| ν(C≡N) | 2080 - 2150 |

| ν(C–S) | 690 - 860 |

| δ(NCS) | 450 - 490 |

This table provides typical frequency ranges for the main vibrational modes of the thiocyanate ligand.

The position of the ν(CN) and ν(CS) stretching vibrations provides a diagnostic tool for determining the coordination mode of the thiocyanate ligand.

N-bonded (Isothiocyanato): When the thiocyanate ligand coordinates through the nitrogen atom, the ν(CN) frequency generally increases compared to the free ion, while the ν(CS) frequency also increases, typically appearing in the 815 cm⁻¹ region. mdpi.com

S-bonded (Thiocyanato): Coordination through the sulfur atom leads to a significant increase in the ν(CN) frequency and a decrease in the ν(CS) frequency to around 710 cm⁻¹. mdpi.com

Bridging (μ-N,S): In a bridging mode, where the nitrogen atom coordinates to one metal and the sulfur atom to another, the ν(CN) frequency is typically higher than in the N-bonded mode. The ν(CS) frequency is also affected, often appearing at an intermediate value.

In the case of Co[Zn(SCN)₄], the structure consists of Co²⁺ ions tetrahedrally coordinated by the nitrogen atoms of four thiocyanate ligands, and Zn²⁺ ions tetrahedrally coordinated by the sulfur atoms of four thiocyanate ligands, creating a three-dimensional network. This bridging coordination is reflected in the vibrational spectra.

The vibrations associated with the metal-ligand bonds occur at much lower frequencies. The Metal-Nitrogen (M-N) and Metal-Sulfur (M-S) stretching vibrations are typically found in the far-infrared region of the spectrum (below 500 cm⁻¹). mdpi.com The Co-N stretching vibrations in tetrahedral [Co(NCS)₄]²⁻ anions are expected in this low-frequency region. mdpi.com Similarly, the Zn-S vibrations would also be present in this part of the spectrum. The identification of these bands provides direct evidence for the coordination of the thiocyanate ligands to the cobalt and zinc centers.

In the pure cobalt zinc tetrathiocyanate compound, there are no ancillary ligands. However, in related or modified complexes, other ligands could be introduced. The vibrational spectra would then also show the characteristic bands of these ancillary ligands. For example, if a complex contained coordinated water molecules, O-H stretching and bending vibrations would be observed. If organic ligands like pyridine (B92270) were present, their characteristic ring vibrations would be identifiable in the spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex. The absorption of light in this region corresponds to the promotion of electrons from lower to higher energy d-orbitals in the transition metal ions.

The electronic spectrum of cobalt zinc tetrathiocyanate is dominated by the d-d transitions of the cobalt(II) ion. The zinc(II) ion has a completely filled d-shell (d¹⁰) and therefore does not exhibit d-d transitions. semanticscholar.org

The Co²⁺ ion in a tetrahedral environment (as in [Co(NCS)₄]²⁻) typically gives rise to a characteristic set of absorption bands in the visible region. These transitions are from the ⁴A₂ ground state to excited quartet states. A prominent, intense band is usually observed in the blue region of the spectrum, which is responsible for the characteristic blue color of tetrahedral Co(II) complexes. For instance, the electronic spectra of Co(II) complexes can show transitions around 621 nm, which can be attributed to the ⁴T₁g(F) → ⁴T₁g(P) transition. samipubco.com In tetrahedral [Co(NCS)₄]²⁻, this transition is often observed and is responsible for its bright blue color. kuleuven.be

Table 2: Electronic Transitions for Tetrahedral Co(II)

| Transition | Typical Wavelength Range (nm) |

|---|---|

| ⁴A₂(F) → ⁴T₂(F) | Not typically observed |

| ⁴A₂(F) → ⁴T₁(F) | ~1500 |

| ⁴A₂(F) → ⁴T₁(P) | 550 - 650 |

This table summarizes the expected electronic transitions for a d⁷ ion in a tetrahedral ligand field.

The exact position and intensity of these bands are sensitive to the ligand field strength and the specific geometry of the coordination environment. The study of these electronic transitions provides valuable information about the electronic structure and coordination geometry of the cobalt(II) center in the cobalt zinc tetrathiocyanate lattice.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands

Charge transfer (CT) transitions are a hallmark of transition metal complexes and are significantly more intense than d-d transitions. libretexts.org They involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In complexes containing the tetrathiocyanate unit, LMCT transitions can occur from filled ligand molecular orbitals to partially filled metal d-orbitals. libretexts.org These transitions are common in thiocyanate complexes and contribute to their often intense coloration. nih.gov For instance, in certain tetra(isothiocyanate)cobaltate(II) complexes, absorption bands around 254 nm have been assigned to L(π)→M charge transfer. mdpi.com This process results in the formal reduction of the metal center. libretexts.org The energy of the LMCT band is influenced by the metal's oxidation state and the nature of the ligand. The thiolate end of the thiocyanate ligand can facilitate LMCT reactivity, as seen in cobyrinate complexes where tuning the axial coordination with thiolates allows access to the excited state LMCT. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions occur when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying empty orbitals, such as the π* orbitals of the thiocyanate ligand. libretexts.org Upon absorption of light, an electron is excited from a metal-centered orbital to a ligand-centered π* orbital. libretexts.org In some cobalt(II) complexes, bands assigned to metal-to-ligand charge transfer have been identified, which can be influenced by the presence of thiocyanate anions. nih.gov In certain isothiocyanate complexes, MLCT bands between the Co(II) center and the unoccupied π* orbitals of the isothiocyanate groups have been tentatively assigned to emission bands. mdpi.com MLCT transitions are also observed in other transition metal complexes, where they can be red-shifted depending on the metal ion (e.g., in the order of Zn(II), Co(II), and Cu(II)). researchgate.net

The table below summarizes representative charge transfer bands observed in related cobalt thiocyanate complexes.

| Complex Type | Transition Type | Wavelength (nm) | Reference |

| Tetra(isothiocyanate)cobaltate(II) | L(π)→M (LMCT) | 254 | mdpi.com |

| {[Co(SCN)₄] (C₈H₁₂N)₃}·Cl | Charge Transfer | 340 | nih.gov |

| {[Co(SCN)₄] (C₅H₁₁N₃)₂}·2Cl | Charge Transfer | 377 | nih.gov |

| Tris(pyrazine-2-carboxylato)cerium(III) | Ce(III)→pyz-COO⁻ (MLCT) | 388 | researchgate.net |

| [Ru(bpy)₃]²⁺ | Ru(d)→bpy(π*) (MLCT) | ~450 | libretexts.org |

Analysis of Peak Broadness and Shifts Indicative of Coordination Environment

The features of spectroscopic peaks, including their position, broadness, and multiplicity, are highly sensitive to the coordination geometry and electronic structure of the metal center.

In electronic spectroscopy, the coordination environment of the Co(II) ion dictates the observed d-d transitions. For example, tetrahedral Co(II) complexes typically exhibit characteristic absorption bands in the visible region. rsc.org Changes in the coordination number or geometry, such as a transition from tetrahedral to five-coordinate or octahedral, will cause significant shifts in these absorption bands. cdnsciencepub.com In complexes of the type M(NCS)₂L₂ (where M = Co, Zn), the degree of distortion from an ideal tetrahedral geometry can be analyzed by the angles within the coordination sphere. rsc.org

Infrared (IR) spectroscopy is particularly useful for probing the coordination mode of the thiocyanate ligand. The C-N stretching vibration (ν(C≡N)) is a key diagnostic marker. For terminal N-bonded thiocyanate (isothiocyanate), this band typically appears at high energy, often above 2050 cm⁻¹. nih.govcdnsciencepub.com In bridged thiocyanate or ionic thiocyanate, this frequency can shift. For instance, in [Co(NTB)(NCS)]NCS·H₂O, the N-bonded thiocyanate shows a band at a higher energy than the ionic thiocyanate. cdnsciencepub.com The C-S stretching and N-C-S bending modes also provide information about the bonding. nih.gov Shifts in the IR bands of other co-ligands upon coordination also confirm their binding to the metal center. scirp.org

NMR spectroscopy provides detailed information about the local environment. In paramagnetic complexes like those of Co(II), the interaction with the unpaired electron(s) can lead to significant shifting and broadening of NMR signals compared to their diamagnetic Zn(II) analogues. unl.ptnih.gov For example, adding sodium thiocyanate to cobalt(II)-substituted human carbonic anhydrase II causes notable shifts in nuclear resonances, indicating interaction with the protein. unl.pt Comparing the spectra of the paramagnetic cobalt complex with an isostructural diamagnetic zinc complex allows for the determination of paramagnetic chemical shifts, which are sensitive to the metal's coordination environment. unl.pt

Fluorescence Properties (if reported for specific complex variations)

While many cobalt(II) complexes are fluorescence silent due to efficient non-radiative decay pathways involving the d-electrons, zinc(II) complexes with similar ligand sets can be highly fluorescent. bohrium.com The fluorescence properties of mixed Cobalt-Zinc tetrathiocyanate systems are therefore primarily associated with the zinc-containing components or the ligands themselves.

The fluorescence in such complexes often originates from π*→π or n→π transitions within the organic ligands. mdpi.com Coordination to a metal ion like Zn(II) can either enhance or quench fluorescence. Chelation-induced rigidity is a common reason for fluorescence enhancement. bohrium.com In [ZnL₂(SCN)₂] (where L is a naphthalimide-imidazole ligand), the fluorescence emission occurs at a longer wavelength compared to the free ligand, which is attributed to the formation of an exciplex facilitated by the molecular conformation. rsc.org

In coordination compounds based on zinc thiocyanate, blue and green emissions have been observed upon irradiation with violet light. researchgate.net For example, diaquatetrakis(urea-O)zinc(II) tetrakis(isothiocyanato-N)zinc(II), a rare system with two different zinc coordination units, produces a green emission. researchgate.net Similarly, certain tetra(isothiocyanate)cobaltate(II) salts with organic cations show broad fluorescence emission around 400 nm, which may involve metal-to-ligand charge transfer states. mdpi.com The presence of thiocyanate anions can alter the emission properties of the complex. nih.gov

The table below lists the fluorescence emission properties of some relevant zinc and cobalt thiocyanate complexes.

| Complex | Excitation λ (nm) | Emission λ (nm) | Notes | Reference |

| [Zn(NCS)₂(C₄H₉N₃S)]·H₂O | ~365 (Violet) | Blue Emission | Fluorescence from the complex. | researchgate.net |

| [Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄] | ~365 (Violet) | Green Emission | Fluorescence from the complex. | researchgate.net |

| [BzQl]₂[Co(NCS)₄] | 241 | 394 | Attributed to π*→π or n→π transition and possibly MLCT. | mdpi.com |

| [ZnL₂(SCN)₂] (L = N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide) | - | Longer λ than ligand | Emission due to exciplex formation. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR for ligands)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. For diamagnetic complexes, such as those of Zn(II), ¹³C NMR provides detailed information on the carbon framework of the ligands.

In complexes containing the thiocyanate ligand, the ¹³C NMR signal for the thiocyanate carbon is a useful probe. For instance, in a cobalt(II) complex with 2-methylpiperazine (B152721) and thiocyanate, the thiocyanate carbon appears at 131.42 ppm. jyu.fi In the isomorphous nickel(II) compound, this peak is found at 132.56 ppm. jyu.fi The coordination to the metal center generally causes a de-shielding of the carbon nuclei, resulting in a downfield shift of the resonance peaks compared to the free ligand. jyu.fi

In studies comparing paramagnetic Co(II) complexes with their diamagnetic Zn(II) counterparts, NMR becomes a tool to probe the effects of the unpaired electron. While the ¹³C signals in the Zn(II) complex are sharp, the corresponding signals in the Co(II) complex are often broadened and significantly shifted (paramagnetic shift) due to the proximity of the paramagnetic center. nih.gov For example, in studies of inhibitor binding to carboxypeptidase A, the transverse relaxation rate (T₂⁻¹) for ¹³C-enriched carboxyl groups of inhibitors was significantly increased when bound to the paramagnetic cobalt enzyme compared to the diamagnetic zinc enzyme. nih.gov Such data can be used to calculate metal-¹³C distances, providing precise structural information about the active site. nih.gov

The table below shows representative ¹³C NMR chemical shifts for the thiocyanate ligand in metal complexes.

| Complex | Thiocyanate Carbon (¹³C) Chemical Shift (ppm) | Reference |

| Cobalt(II) complex with 2-methylpiperazine and thiocyanate | 131.42 | jyu.fi |

| Nickel(II) complex with 2-methylpiperazine and thiocyanate | 132.56 | jyu.fi |

Frequency-Domain Fourier Transform THz-EPR (FD-FT THz-EPR) for Magnetic Insights

Frequency-Domain Fourier Transform Terahertz Electron Paramagnetic Resonance (FD-FT THz-EPR) is a sophisticated spectroscopic technique that directly probes low-energy magnetic excitations, making it exceptionally well-suited for characterizing the magnetic properties of cobalt(II)-based materials. helmholtz-berlin.deacs.org This method is particularly powerful for studying single-chain magnets (SCMs), a class of materials to which some cobalt thiocyanate coordination polymers belong. manchester.ac.uk

FD-FT THz-EPR measures the energy gap between the ground and first excited spin states, providing direct insight into intrachain magnetic exchange interactions and single-ion anisotropy (zero-field splitting). acs.org For instance, in a one-dimensional Co(II)-based thiocyanate-bridged spin chain, FD-FT THz-EPR was used to determine the zero-field transition energy (Δchain) to be approximately 15.5 cm⁻¹. acs.org In another cobalt(II) thiocyanate polymer, the spin excitation energy was measured at 19.1 cm⁻¹. helmholtz-berlin.de

By performing measurements in the presence of an external magnetic field, this technique can also be used to determine g-values and to deconvolute the contributions from intrachain and interchain exchange couplings. acs.org This was demonstrated in a study comparing [Co(NCS)₂(N-methylaniline)₂]n with its aniline (B41778) analogue; the FD-FT THz-EPR experiments proved that eliminating hydrogen bonds significantly weakened the interchain interaction energy. acs.orgresearchgate.net The high magnetic anisotropy, a key feature of these Co(II) systems, is also confirmed by FD-FT THz-EPR, yielding g-values that are consistent with results from magnetic measurements. acs.org

The application of FD-FT THz-EPR has provided unprecedented detail on the magnetic exchange and single-ion anisotropy in cobalt(II) thiocyanate chains, which is crucial for understanding and designing molecular magnetic materials. helmholtz-berlin.de

Investigation of Magnetic Phenomena in Cobalt Ii Zinc Ii Thiocyanate Systems

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for probing the magnetic characteristics of materials. In the context of cobalt(II)-zinc(II) tetrathiocyanate systems, these measurements provide insight into the paramagnetic nature of the Co(II) ions, their spin states, and the presence of any magnetic interactions between them.

In a diamagnetic zinc tetrathiocyanate host, the cobalt(II) ions are expected to exhibit paramagnetic behavior, where the magnetic moments of the individual Co(II) ions are randomly oriented in the absence of an external magnetic field. The high-spin Co(II) ion in a tetrahedral environment, such as that provided by the [Co(NCS)4]2- complex, has a d7 electron configuration. This configuration results in three unpaired electrons, giving a spin-only magnetic moment (μso) of 3.87 μB. However, due to the significant orbital angular momentum contribution in tetrahedral Co(II) complexes, the experimentally observed effective magnetic moments (μeff) are typically higher, often falling in the range of 4.4 to 4.8 μB.

The temperature dependence of the magnetic susceptibility (χ) for a paramagnetic system is expected to follow the Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant. A positive θ value indicates ferromagnetic interactions, while a negative value suggests antiferromagnetic interactions. For diluted systems like cobalt-doped zinc tetrathiocyanate, where the magnetic centers are far apart, θ is expected to be close to zero, indicating predominantly paramagnetic behavior.

Solutions of cobalt(II) isothiocyanate in ionic liquids have demonstrated temperature-dependent switching of paramagnetism. acs.orgrsc.org This is attributed to a reversible change in the coordination of the cobalt(II) ion from tetrahedral [Co(NCS)4]2- at room temperature to octahedral [Co(NCS)6]4- at lower temperatures. acs.org This change in coordination is accompanied by a significant alteration in the effective magnetic moment. acs.org Both the high and low-temperature states remain paramagnetic, with the change in the effective magnetic moment reflecting the difference in the orbital splitting (Δ) between the different coordination states. acs.org

Table 1: Theoretical and Experimental Magnetic Moments for High-Spin Co(II)

| Parameter | Value |

|---|---|

| Electron Configuration | d7 |

| Unpaired Electrons | 3 |

| Spin-Only Magnetic Moment (μso) | 3.87 μB |

| Expected Effective Magnetic Moment (μeff) | 4.4 - 4.8 μB |

When the concentration of cobalt(II) ions in the zinc tetrathiocyanate lattice increases, the likelihood of magnetic interactions between neighboring Co(II) centers also increases. These interactions, known as superexchange, are mediated by the bridging thiocyanate (B1210189) ligands. The nature of the interaction, whether ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins), depends on several factors, including the Co-N-C-S-Co bond angles and distances.

In many thiocyanate-bridged systems, weak antiferromagnetic interactions are common. However, ferromagnetic coupling has also been observed in some cobalt(II) and nickel(II) compounds with mixed azide-carboxylate bridges, where the different bridging ligands can lead to competing magnetic pathways. nih.gov The exchange coupling constant, J, is a measure of the energy difference between the electronic states with different spin multiplicities. nih.gov A positive J value indicates ferromagnetic coupling, while a negative J value signifies antiferromagnetic coupling. nih.gov In systems with weak interactions, the magnitude of J is typically small.

The temperature dependence of the magnetic moment provides valuable information about the nature and strength of magnetic interactions. For a simple paramagnetic system with no magnetic interactions, the product of molar magnetic susceptibility and temperature (χT) should be constant as a function of temperature. However, in the presence of antiferromagnetic interactions, the χT value will decrease as the temperature is lowered from room temperature. Conversely, for ferromagnetic interactions, the χT value will increase upon cooling before eventually decreasing at very low temperatures due to saturation effects or zero-field splitting.

In systems exhibiting weak antiferromagnetic or ferromagnetic interactions, the deviation of the χT vs. T plot from ideal paramagnetic behavior allows for the determination of the exchange coupling constant, J. For instance, in a dinuclear system, the temperature dependence of the magnetic susceptibility can be modeled using the spin Hamiltonian H = -2J(S1·S2), where S1 and S2 are the spin operators of the two interacting metal centers. By fitting the experimental susceptibility data to the appropriate theoretical model, the value of J can be extracted.

Table 2: Relationship between Magnetic Interaction and Magnetic Susceptibility Data

| Interaction Type | Weiss Constant (θ) | χT vs. T Behavior | Exchange Coupling Constant (J) |

|---|---|---|---|

| Ferromagnetic | > 0 | Increases on cooling | > 0 |

| Antiferromagnetic | < 0 | Decreases on cooling | < 0 |

| Paramagnetic | ≈ 0 | Constant | ≈ 0 |

Single-Ion Anisotropy and Zero-Field Splitting (ZFS)

In addition to exchange interactions, the magnetic behavior of high-spin Co(II) complexes is significantly influenced by single-ion magnetic anisotropy. This anisotropy arises from the interaction of the non-spherical distribution of electron density of the Co(II) ion with the electric field generated by the surrounding ligands (ligand field). This interaction lifts the degeneracy of the d-orbitals and, through spin-orbit coupling, leads to a splitting of the spin states even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS).

The ZFS is described by the axial (D) and rhombic (E) parameters. The sign and magnitude of D determine the magnetic anisotropy. A negative D value indicates an "easy-axis" of magnetization, where the magnetic moment preferentially aligns along a specific axis. A positive D value signifies an "easy-plane" of anisotropy, where the magnetic moment prefers to lie within a plane. The rhombic parameter E describes the anisotropy within the easy plane.

Experimentally, the ZFS parameters can be determined by techniques such as high-frequency electron paramagnetic resonance (HFEPR) and magnetometry. acs.orgnationalmaglab.org HFEPR directly probes the energy separation between the spin sublevels. nationalmaglab.org Magnetometry, particularly the analysis of low-temperature magnetization and magnetic susceptibility data, can also provide reliable estimates of D and E. researchgate.net Theoretically, ab initio calculations can be employed to predict the ZFS parameters and to correlate them with the electronic and geometric structure of the complex. nih.gov

For tetrahedral Co(II) complexes, the ground state is orbitally non-degenerate (4A2), and the ZFS arises from the mixing of excited states into the ground state via spin-orbit coupling. The direction of the principal anisotropy axis is closely related to the coordination geometry of the metal ion. nih.gov

The coordination geometry and the nature of the ligands have a profound impact on the magnetic anisotropy of Co(II) complexes. rsc.orgnih.govrsc.org Distortions from ideal tetrahedral (Td) symmetry can significantly influence the magnitude and sign of the ZFS parameters. rsc.org For instance, a distortion towards a seesaw geometry (D2d) has been shown to increase uniaxial magnetic anisotropy. rsc.org

The strength of the ligand field also plays a crucial role. nih.gov Different ligands will produce different crystal field splittings, which in turn will affect the energy of the d-orbitals and the extent of spin-orbit coupling, thereby altering the ZFS. In the case of [Co(NCS)4]2-, the thiocyanate ligands provide a specific ligand field environment that, in conjunction with the tetrahedral geometry, dictates the magnetic anisotropy of the Co(II) ion. The linear nature of the thiocyanate ligand can lead to lower symmetry compared to halide ligands, which can influence the ZFS. nih.gov The M-N-C and M-S-C bond angles are key structural parameters that can affect the electronic structure and, consequently, the magnetic anisotropy. nih.gov

Table 3: Influence of Geometry and Ligand Field on Magnetic Anisotropy

| Factor | Effect on Magnetic Anisotropy |

|---|---|

| Coordination Geometry | Distortions from ideal symmetry (e.g., Td) can significantly alter the magnitude and sign of the ZFS parameters (D and E). rsc.org |

| Ligand Field Strength | The nature of the ligands affects the d-orbital splitting, which in turn influences the spin-orbit coupling and the resulting ZFS. nih.gov |

| Ligand Type | The geometry of the ligand itself (e.g., linear thiocyanate vs. spherical halide) can lead to lower symmetry and impact the anisotropy. nih.gov |

Spin-Orbit Coupling Effects in Cobalt(II) Complexes

In cobalt(II) complexes, the magnetic behavior is significantly influenced by spin-orbit coupling, a relativistic effect that links the spin angular momentum of an electron to its orbital angular momentum. This coupling is particularly pronounced in Co(II) ions due to their d7 electronic configuration, which, in a tetrahedral or octahedral ligand field, can lead to an orbitally degenerate or nearly degenerate ground state. This residual orbital angular momentum results in a large magnetic anisotropy, a key ingredient for interesting magnetic phenomena.

The coordination geometry around the Co(II) ion plays a crucial role in determining the magnitude and nature of the spin-orbit coupling effects. For instance, in pseudo-tetrahedral [Co(NCS)4]2- anions, the distortion from ideal tetrahedral symmetry can lift the orbital degeneracy, but the spin-orbit coupling remains strong and contributes significantly to the zero-field splitting (ZFS) of the ground state spin levels.

Computational studies on model complexes, such as [CoZn2(NCS)4(N-methylaniline)2]2+, have been employed to probe the electronic structure and magnetic anisotropy of the Co(II) centers in a mixed-metal thiocyanate environment. These theoretical investigations reveal that the cobalt(II) ions in such systems can exhibit a pronounced easy-axis anisotropy chemrxiv.org. This anisotropy is a direct consequence of the spin-orbit coupling, which splits the ground state into Kramers doublets and dictates the preferential orientation of the magnetic moment. The magnitude of this anisotropy is a critical factor in determining the potential for slow magnetic relaxation and single-molecule magnet behavior.

The following table summarizes key parameters related to spin-orbit coupling and magnetic anisotropy in representative cobalt(II) complexes.

| Complex | Coordination Geometry | Zero-Field Splitting (D) | Anisotropy Type |

| [Co(bzi)2(NCS)2] | Pseudotetrahedral | -10.1 cm-1 | Easy-axis |

| [Co(NCS)2(aniline)2]n | Octahedral | Lower than N-methylaniline analogue | Easy-axis |

| [Co(NCS)2(N-methylaniline)2]n | Octahedral | Higher than aniline (B41778) analogue | Easy-axis |

Data compiled from theoretical and experimental studies on related cobalt(II) thiocyanate complexes.

Magnetic Ordering and Relaxation Dynamics

The magnetic properties of cobalt(II)-zinc(II) tetrathiocyanate systems at low temperatures are governed by the interplay between the magnetic anisotropy of the individual Co(II) ions and the exchange interactions between them. The dilution of magnetic Co(II) centers with diamagnetic Zn(II) ions allows for a systematic investigation of these phenomena.

Long-range magnetic ordering, such as antiferromagnetism, is a cooperative phenomenon where the magnetic moments of neighboring ions align in a regular pattern below a critical temperature known as the Néel temperature (TN). In coordination polymers containing thiocyanate linkers, the superexchange interactions between metal centers can be mediated through the bridging ligands.

While long-range magnetic ordering has been observed in various metal-organic frameworks and coordination polymers containing thiocyanate, specific data on the Néel temperature for the mixed-metal Cobalt-Zinc tetrathiocyanate system is not extensively documented in the literature. However, studies on related pure cobalt(II) thiocyanate coordination polymers provide insights into the potential for such ordering. For example, layered structures of [Co(NCS)2(ligand)2]n have been shown to exhibit ferromagnetic ordering at low temperatures, with the critical temperature being sensitive to the nature of the organic ligand and the resulting crystal packing rsc.org.

A prominent feature of diluted cobalt(II)-zinc(II) tetrathiocyanate systems is the emergence of slow magnetic relaxation, a hallmark of Single-Molecule Magnet (SMM) or Single-Ion Magnet (SIM) behavior. This phenomenon arises when the magnetic anisotropy of the individual Co(II) ions creates a significant energy barrier for the reversal of the magnetization.

The incorporation of small percentages of Co(II) into a diamagnetic Zn-based metal-organic framework has been shown to induce SIM behavior nih.gov. In these systems, the individual Co(II) ions act as isolated magnetic centers, and their relaxation dynamics are governed by their intrinsic properties rather than collective magnetic ordering.

Experimental studies on various cobalt(II) tetrathiocyanate complexes reveal that they can exhibit field-induced slow magnetic relaxation researchgate.netrsc.org. In the absence of an external magnetic field, the magnetization can relax quickly through quantum tunneling. However, the application of a static DC magnetic field can suppress this quantum tunneling, allowing for thermally activated relaxation processes to become dominant.

The dynamics of this slow relaxation can be characterized by alternating current (AC) magnetic susceptibility measurements. The out-of-phase component of the susceptibility (χ'') shows a frequency-dependent peak, which is a characteristic signature of an SMM. The analysis of the temperature and frequency dependence of this peak allows for the determination of the effective energy barrier for magnetization reversal (Ueff) and the characteristic relaxation time (τ0).

The following table presents data on the slow magnetic relaxation observed in a representative cobalt(II) thiocyanate complex.

| Complex | Ueff (cm-1) | τ0 (s) | Relaxation Mechanism |

| [Co(bzi)2(NCS)2] | 14.7 | - | Thermally activated |

| Co4%@Zn-MOF | - | - | Raman and Orbach processes |

| Co8%@Zn-MOF | - | - | Raman and Orbach processes |

Data for [Co(bzi)2(NCS)2] is from a study on a field-induced single-molecule magnet rsc.org. Data for Co-doped Zn-MOFs demonstrates the induction of SIM behavior nih.gov.

Theoretical and Computational Chemistry Studies of Cobalt Ii Zinc Ii Tetrathiocyanate Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance between accuracy and computational cost. arxiv.orgrsc.orgarxiv.org It is widely used to predict molecular geometries, electronic structures, and various spectroscopic properties. nih.govnih.govresearchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and electronic stability of the complex. nih.govnih.gov Natural Bond Orbital (NBO) analysis is another technique used to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov For instance, in related tetrahedral M(NCS)₂L₂ (M = Co, Zn) complexes, DFT calculations have been used to refine coordination geometries and understand the electronic contributions to their stability. rsc.org

| Parameter | Calculated Value | Description |

|---|---|---|

| Co-N (NCS) Bond Length | ~2.0 - 2.1 Å | The distance between the cobalt center and the nitrogen atom of the thiocyanate ligand. |

| N-C (NCS) Bond Length | ~1.15 - 1.20 Å | The length of the carbon-nitrogen bond within the thiocyanate ligand. |

| C-S (NCS) Bond Length | ~1.65 - 1.70 Å | The length of the carbon-sulfur bond within the thiocyanate ligand. |

| N-Co-N Bond Angle | ~109.5° (idealized) | The angle between two coordinating nitrogen atoms, indicative of tetrahedral geometry. |

| Co-N-C Angle | ~160° - 180° | The angle describing the coordination mode of the thiocyanate ligand. |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). nih.govnih.govnih.gov It provides information about the energies of electronic transitions and their corresponding oscillator strengths, helping to assign the observed absorption bands to specific molecular orbital transitions, such as d-d transitions for the Co(II) ion or ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Harmonic vibrational frequency calculations using DFT allow for the prediction of infrared (IR) spectra. nih.govresearchgate.net By analyzing the calculated vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular bonds. For tetrathiocyanate complexes, this is particularly useful for identifying the characteristic ν(C≡N) stretching frequency of the thiocyanate ligand, which is sensitive to its coordination mode (N-bonded, S-bonded, or bridging). rsc.org

| Spectroscopic Feature | Experimental Value | Calculated Value (TD-DFT/DFT) | Assignment |

|---|---|---|---|

| ν(C≡N) Stretch (IR) | ~2050 - 2100 cm⁻¹ | ~2060 - 2110 cm⁻¹ | Thiocyanate C-N triple bond stretch. |

| UV-Vis Absorption λ_max 1 | ~600 - 700 nm | ~610 - 720 nm | d-d electronic transition (⁴A₂ → ⁴T₁(P)) in tetrahedral Co(II). |

| UV-Vis Absorption λ_max 2 | ~300 - 350 nm | ~310 - 360 nm | Ligand-to-Metal Charge Transfer (LMCT). |

Beyond the structure of a single molecule, DFT can be used to study the non-covalent interactions that govern how molecules pack in the solid state. The Non-Covalent Interactions (NCI) analysis is a method that visualizes weak interactions, such as hydrogen bonds and van der Waals forces, in real space. up.ac.zaresearchgate.netresearchgate.net It does this by plotting the reduced density gradient (RDG) against the electron density. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous way to analyze the electron density topology to define atoms, chemical bonds, and intermolecular interactions. up.ac.zaresearchgate.netchemrxiv.org By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature and strength of interactions. For example, the presence of a BCP between a hydrogen atom and an acceptor atom (like sulfur or nitrogen from a thiocyanate ligand) confirms a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the interaction's strength and character (covalent vs. electrostatic). nih.gov

Ab Initio Multireference Calculations (e.g., CASSCF/CASPT2/RASSI-SO)

For systems with complex electronic structures, such as transition metal complexes with partially filled d-orbitals, single-reference methods like DFT can sometimes be inadequate. Ab initio multireference methods provide a more accurate description by explicitly treating electron correlation in cases of near-degeneracy of electronic states.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for obtaining a qualitatively correct description of the electronic wave function for molecules with strong static correlation. scispace.comresearchgate.net In a CASSCF calculation, a specific set of "active" electrons and orbitals, typically the metal d-orbitals and relevant ligand orbitals, are chosen to treat electron correlation exactly within that space. arxiv.org This approach is essential for accurately calculating the relative energies of different electronic states (e.g., ground and excited states) and determining the ground spin state (e.g., high-spin vs. low-spin) of the Co(II) ion.

To achieve quantitative accuracy, the results of a CASSCF calculation are often used as a starting point for a higher-level method that includes dynamic electron correlation, such as the Complete Active Space Second-Order Perturbation Theory (CASPT2). researchgate.netarxiv.orgmolcas.orguni-stuttgart.de This two-step approach provides a highly accurate determination of the electronic energy levels and spin configurations. scispace.com

In materials containing multiple magnetic centers, like cobalt-containing lattices, understanding the magnetic interactions is crucial. Ab initio multireference calculations are indispensable for studying these phenomena. They can be used to determine the magnetic exchange coupling constant (J), which describes the nature (ferromagnetic or antiferromagnetic) and strength of the interaction between neighboring spin centers. nih.govaps.org

Furthermore, for ions like Co(II) with unquenched orbital angular momentum, magnetic anisotropy is a key property. nih.govrsc.org This refers to the directional dependence of the magnetic properties. Calculations combining CASSCF/CASPT2 with methods that include spin-orbit coupling effects (like RASSI-SO) can precisely determine the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which quantify the magnetic anisotropy. rsc.org This detailed analysis is fundamental to understanding and predicting the magnetic behavior of cobalt(II)-zinc(II) tetrathiocyanate materials, particularly for applications in single-molecule magnets. nih.gov

| Parameter | Symbol | Typical Calculated Value Range | Description |

|---|---|---|---|

| Magnetic Exchange Coupling | J | -10 to +10 cm⁻¹ | Describes the spin-spin interaction between adjacent Co(II) ions. Negative values indicate antiferromagnetic coupling; positive values indicate ferromagnetic coupling. |

| Axial Zero-Field Splitting | D | ±5 to ±100 cm⁻¹ | Quantifies the primary magnetic anisotropy, indicating an easy-axis (negative D) or easy-plane (positive D) of magnetization. |

| Rhombic Zero-Field Splitting | E | 0 to D/3 cm⁻¹ | Describes the transverse or in-plane magnetic anisotropy. |

Computational Modeling of Coordination Environments and Bond Character

Natural Bond Orbital (NBO) analysis is a powerful computational method utilized to study the electronic structure of molecules, providing a detailed description of the bonding in terms of localized electron-pair "Lewis-like" structures. nih.govq-chem.com This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that are chemically intuitive, corresponding to core electrons, lone pairs, and bonds. q-chem.comfaccts.de For mixed-metal complexes like Cobalt;ZINC;tetrathiocyanate, NBO analysis offers profound insights into the coordination environments of the metal centers and the nature of the metal-ligand bonds.

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of charge transfer and delocalization from a filled orbital to an empty one. frontiersin.org In the context of this compound, this allows for a detailed understanding of the charge distribution and the covalent versus ionic character of the bonds between the cobalt and zinc atoms and the tetrathiocyanate ligands.

A key aspect of the thiocyanate ligand (SCN⁻) is its ambidentate nature, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.orgdtic.mil The preference for N-bonding or S-bonding is influenced by the properties of the metal ion, in accordance with Hard and Soft Acid and Base (HSAB) theory. wikipedia.org NBO analysis can elucidate the electronic factors that govern this preference in the Co(II)-Zn(II) tetrathiocyanate system by quantifying the strength of the donor-acceptor interactions for both possible coordination modes.